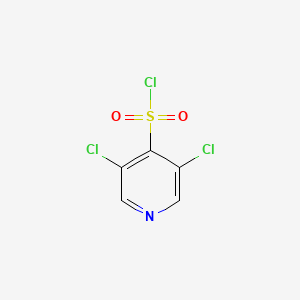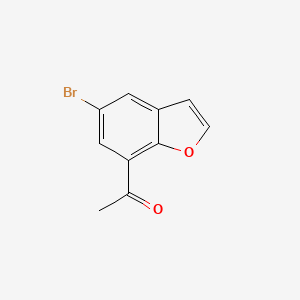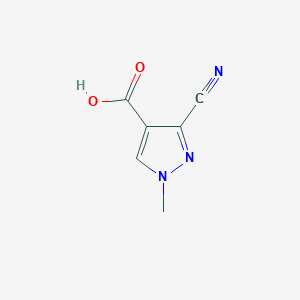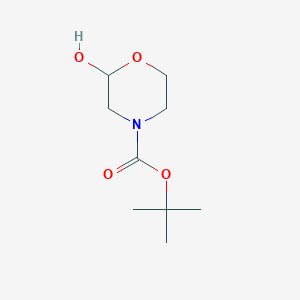
Tert-butyl 2-hydroxymorpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-hydroxymorpholine-4-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₉NO₄. It is a derivative of morpholine, a heterocyclic amine, and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a morpholine ring, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxymorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:
Step 1: Morpholine is reacted with tert-butyl chloroformate in the presence of triethylamine.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 2-hydroxymorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: The major product is tert-butyl 2-oxomorpholine-4-carboxylate.
Reduction: The major product is the original this compound.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl 2-hydroxymorpholine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or receptors, particularly in the treatment of cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its unique chemical properties make it suitable for use in materials science and engineering applications.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-hydroxymorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the physiological response.
Comparación Con Compuestos Similares
Tert-butyl 2-oxomorpholine-4-carboxylate: This compound is an oxidized form of tert-butyl 2-hydroxymorpholine-4-carboxylate and shares similar chemical properties.
Tert-butyl N-hydroxycarbamate: This compound has a similar tert-butyl group and hydroxyl group but differs in its overall structure and reactivity.
Uniqueness: this compound is unique due to its combination of a morpholine ring, a tert-butyl group, and a hydroxyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C9H17NO4 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
tert-butyl 2-hydroxymorpholine-4-carboxylate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-4-5-13-7(11)6-10/h7,11H,4-6H2,1-3H3 |
Clave InChI |
MKIOAKIICSYKOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4'-(4-morpholinyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12867351.png)
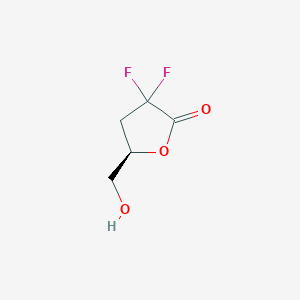
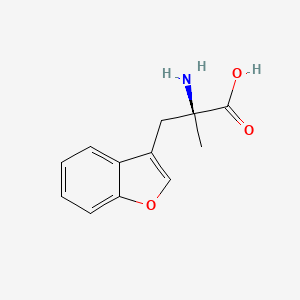
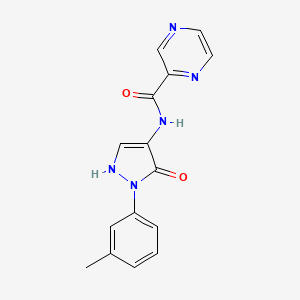
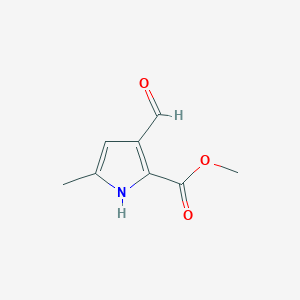
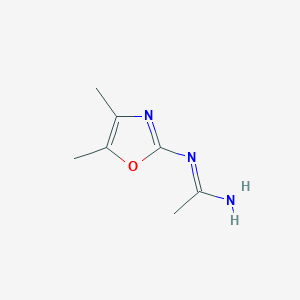
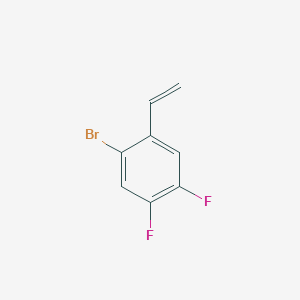
![2,6-Diethylbenzo[d]oxazole](/img/structure/B12867372.png)
![1,5-Dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride](/img/structure/B12867374.png)
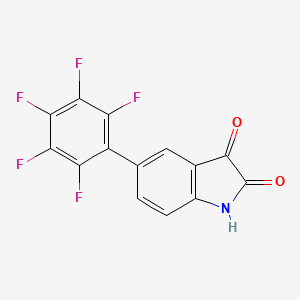
![6-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B12867384.png)
